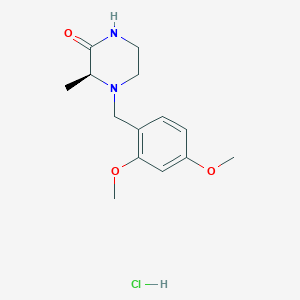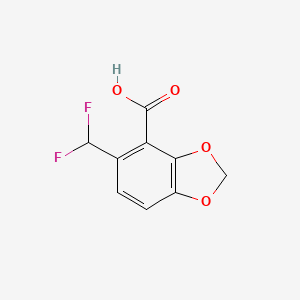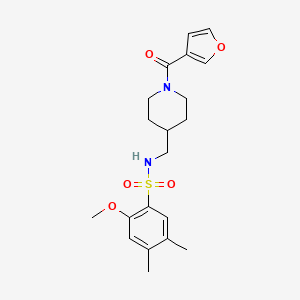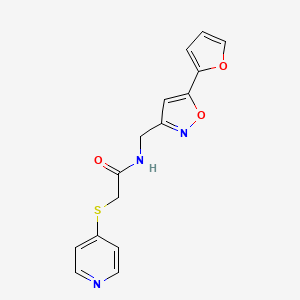
2-ethyl-4(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-4(1H)-quinolinone is a heterocyclic organic compound that belongs to the quinolinone family Quinolinones are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a quinoline ring system with an ethyl group at the 2-position and a keto group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-4(1H)-quinolinone can be achieved through several methods. One common approach involves the cyclization of 2-ethyl-aniline with ethyl acetoacetate in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or toluene. The reaction mechanism involves the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired quinolinone.
Another method involves the condensation of 2-ethyl-aniline with diethyl malonate, followed by cyclization and decarboxylation. This method also requires a catalyst, such as p-toluenesulfonic acid, and is typically carried out under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the reaction. The use of microwave irradiation or ultrasonic waves has also been explored to accelerate the reaction and improve product purity.
化学反应分析
Types of Reactions
2-Ethyl-4(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the keto group can yield 2-ethyl-4-hydroxyquinoline. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for the introduction of various substituents. Halogenation, nitration, and sulfonation are common examples.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Oxidation: Quinolinone derivatives with various functional groups.
Reduction: 2-Ethyl-4-hydroxyquinoline.
Substitution: Halogenated, nitrated, or sulfonated quinolinone derivatives.
Condensation: Schiff bases or other condensation products.
科学研究应用
2-Ethyl-4(1H)-quinolinone has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and anticancer properties. Studies have shown that quinolinone derivatives can inhibit the growth of certain bacteria and cancer cells.
Medicine: Explored as a potential therapeutic agent for the treatment of infectious diseases and cancer. Its derivatives have been studied for their ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other materials. Its unique chemical properties make it suitable for use in various industrial applications.
作用机制
The mechanism of action of 2-ethyl-4(1H)-quinolinone and its derivatives involves interaction with specific molecular targets. For example, certain quinolinone derivatives have been shown to inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair. By binding to these enzymes, the compounds can interfere with the replication process, leading to cell death. Additionally, quinolinone derivatives can interact with receptors on the surface of cells, modulating signaling pathways and affecting cellular functions.
相似化合物的比较
2-Ethyl-4(1H)-quinolinone can be compared with other quinolinone derivatives, such as:
4-Hydroxyquinolinone: Lacks the ethyl group at the 2-position but has a hydroxyl group at the 4-position. It exhibits different chemical reactivity and biological activity.
2-Methyl-4(1H)-quinolinone: Similar structure but with a methyl group instead of an ethyl group at the 2-position. This slight difference can lead to variations in physical and chemical properties.
4-Chloroquinolinone: Contains a chlorine atom at the 4-position, which can significantly alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
2-ethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-8-7-11(13)9-5-3-4-6-10(9)12-8/h3-7H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKUKKHOCTXYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)C2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline](/img/structure/B2499795.png)
![1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B2499797.png)




![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2499806.png)
![6-[2-(4-bromophenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2499807.png)
![N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2499808.png)



![3-(4-chlorophenyl)-5-{[(3-chlorophenyl)sulfanyl]methyl}-1,2-oxazole](/img/structure/B2499815.png)

